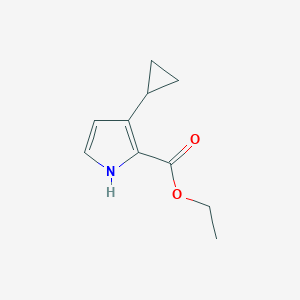

3-环丙基-1H-吡咯-2-羧酸乙酯

描述

Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate involves several steps . One method involves the reaction of cyclopropylacetylene with caesium carbonate and copper (I) bromide in N,N-dimethyl-formamide at 120℃ . This is followed by the addition of ethyl isocyanoacetate . The reaction mixture is then concentrated and purified by flash column chromatography to yield the product .

Molecular Structure Analysis

The molecular structure of Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring substituted with a cyclopropyl group at the 3-position and an ethyl ester at the 2-position .

Physical and Chemical Properties Analysis

Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate has several notable physical and chemical properties. It has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -5.85 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.28 . Its water solubility is 0.821 mg/ml .

科学研究应用

来源和生理活性

3-环丙基-1H-吡咯-2-羧酸乙酯: 衍生物存在于多种天然来源中,包括真菌、植物和微生物。这些化合物在生理过程中起着重要作用,例如作为糖尿病等疾病的生物标志物。 吡咯-2-甲醛 (Py-2-C) 骨架是该化合物的一部分,对于理解疾病进展中涉及的生化途径至关重要 .

香精香料行业

该化合物的衍生物已被发现具有独特的芳香特性,使其在香精香料行业中具有价值。 例如,某些衍生自它的吡咯酯具有甜味和酸味,这在创造新的香味和风味方面是可取的 .

降脂作用

该化合物的某些衍生物已在动物模型中显示出降低脂质水平(如血清胆固醇和甘油三酯)的潜力。 这表明在开发治疗高脂血症等疾病的方法方面具有潜在的应用 .

热稳定性

3-环丙基-1H-吡咯-2-羧酸乙酯衍生物的热稳定性已得到研究,表明它们在高温下保持其结构完整性。 该特性有利于它们在需要耐热性的各种工业过程中使用 .

生物活性化合物的合成

该化合物用作合成多取代吡咯衍生物的构建块。 这些衍生物在药物研究中具有价值,用于创建具有潜在治疗应用的生物活性化合物 .

酶促合成

使用3-环丙基-1H-吡咯-2-羧酸乙酯的酶促方法可以合成新型吡咯酯。 由于其选择性、特异性和生产更纯净产品的的能力,该方法在制药和食品行业具有优势 .

安全和危害

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 3-Cyclopropylpyrrole-2-carboxylate may also interact with various biological targets.

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . More research is needed to elucidate the specific interactions and resulting changes caused by this compound.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 3-Cyclopropylpyrrole-2-carboxylate may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s skin permeation is low, with a Log Kp of -5.85 cm/s . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.28 .

Result of Action

Given the broad range of biological activities exhibited by similar compounds , it’s likely that this compound could have diverse effects at the molecular and cellular level.

属性

IUPAC Name |

ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)9-8(5-6-11-9)7-3-4-7/h5-7,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKRDQDLLBXZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

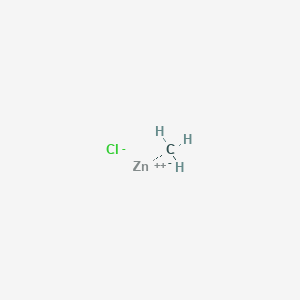

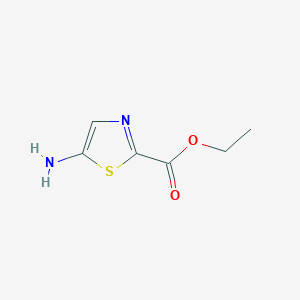

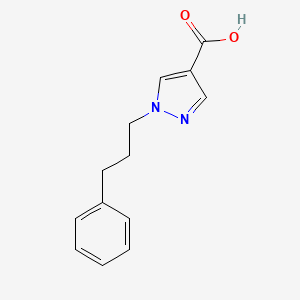

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1370483.png)

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370490.png)

![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)

![1-[(3-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1370492.png)

![3-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370497.png)